1-(2-Aminocyclohexyl)prop-2-yn-1-one
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Overview
Description
1-(2-Aminocyclohexyl)prop-2-yn-1-one is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . This compound is characterized by the presence of an aminocyclohexyl group attached to a prop-2-yn-1-one moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminocyclohexyl)prop-2-yn-1-one can be achieved through various synthetic routes. One common method involves the reaction of 2-aminocyclohexanone with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as in laboratory synthesis. The scalability of the reaction depends on the availability of starting materials and the optimization of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminocyclohexyl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aminocyclohexyl derivatives.
Scientific Research Applications
1-(2-Aminocyclohexyl)prop-2-yn-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Aminocyclohexyl)prop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Aminocyclohexyl)prop-2-yn-1-one
- Prop-2-yn-1-amine hydrochloride
Uniqueness
1-(2-Aminocyclohexyl)prop-2-yn-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its aminocyclohexyl group and prop-2-yn-1-one moiety provide a versatile framework for various chemical transformations and interactions .
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(2-aminocyclohexyl)prop-2-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-2-9(11)7-5-3-4-6-8(7)10/h1,7-8H,3-6,10H2 |
InChI Key |
ONHSUOGDMGSSQF-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)C1CCCCC1N |
Origin of Product |
United States |
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